molecular formula C20H21BrN4O B4574218 N-(3-bromophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea

N-(3-bromophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea

Cat. No.: B4574218
M. Wt: 413.3 g/mol
InChI Key: XRYFTAKAVXGWQA-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylpyrazolyl group, and a methylbenzyl group, all connected through a urea linkage. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea typically involves multiple steps, starting with the preparation of the individual components. The bromophenyl group can be introduced through bromination reactions, while the pyrazolyl group is synthesized via cyclization reactions involving hydrazines and diketones. The final step involves the formation of the urea linkage through a condensation reaction between the bromophenyl and pyrazolyl intermediates under controlled conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(3-bromophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The pyrazolyl group may contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
  • N-(3-fluorophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
  • N-(3-iodophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea

Uniqueness

N-(3-bromophenyl)-N’-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-bromophenyl)-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O/c1-13-7-9-16(10-8-13)12-25-15(3)19(14(2)24-25)23-20(26)22-18-6-4-5-17(21)11-18/h4-11H,12H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYFTAKAVXGWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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